8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
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Description
Purine derivatives, including the compound of interest, are a significant focus in medicinal chemistry due to their diverse biological activities. Research into these compounds often targets their potential as therapeutic agents by exploring their synthesis, molecular structure, and various properties.
Synthesis Analysis
Several studies focus on the synthesis of purine derivatives, showing a variety of methods to introduce different substituents into the purine core, aiming to explore their potential biological activities. For example, new 8-aminoalkyl derivatives of purine-2,6-dione were designed to investigate their potential as ligands for serotonin receptors, indicating the versatility of purine derivatives in synthesizing compounds with targeted biological activities (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
The molecular structure of purine derivatives can be significantly varied by substituting different groups, affecting their biological activity and physical properties. Studies have explored the crystal structure of related compounds to understand the effect of these modifications on the molecular conformation and interactions (Karczmarzyk et al., 1995).
Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity
A study explored a series of arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds with modifications at the 7- or 8-position. These modifications aimed to identify potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), which showed promising anxiolytic and antidepressant properties. Selected compounds displayed mixed receptor ligand profiles and were evaluated for their potential psychotropic activity through radioligand binding assays and functional activity testing in vivo models. One compound, in particular, showed antidepressant-like effects and anxiolytic-like activity in animal tests, highlighting the potential of these derivatives for designing new serotonin receptor ligands with psychotropic activity (Chłoń-Rzepa et al., 2013).
Antiasthmatic Activity of Xanthene Derivatives
Research into xanthene derivatives, including those structurally related to purine-2,6-dione, has shown significant antiasthmatic activity. These compounds, developed as Phosphodiesterase 3 inhibitors, have been found to possess vasodilatory activity, which is crucial for anti-asthmatic agents. A new series of such derivatives was synthesized, characterized, and screened for pulmonary vasodilator activity, with some showing greater potency compared to the standard drug Cilostazol, suggesting their utility in developing potent anti-asthmatic compounds (Bhatia et al., 2016).
Antihistaminic Theophylline or Theobromine Derivatives
Another study synthesized and evaluated derivatives of 1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones for antihistaminic activity. Some derivatives demonstrated significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential for clinical trials as antihistamines. This showcases the compound's relevance in developing new therapeutic agents for allergic reactions (Pascal et al., 1985).
Inhibition of Mycobacterium Tuberculosis
A series of purine-linked piperazine derivatives were synthesized targeting the inhibition of Mycobacterium tuberculosis. These compounds were designed to disrupt MurB, affecting the biosynthesis of peptidoglycan, and exhibited promising antiproliferative effects against the Mycobacterium tuberculosis H37Rv strain. This research provides a foundation for the development of new antituberculosis agents, showcasing the potential biomedical applications of these compounds (Konduri et al., 2020).
properties
IUPAC Name |
8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-15(2)13-29-19-20(26(5)23(31)25-21(19)30)24-22(29)28-10-8-27(9-11-28)14-18-12-16(3)6-7-17(18)4/h6-7,12H,1,8-11,13-14H2,2-5H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJCWEXQMVDTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC(=C)C)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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